Diatrizoate

Description

A commonly used x-ray contrast medium. As diatrizoate meglumine and as this compound sodium, it is used for gastrointestinal studies, angiography, and urography.

Diatrizoic acid is a Radiographic Contrast Agent. The mechanism of action of diatrizoic acid is as a X-Ray Contrast Activity.

Diatrizoic acid has been reported in Bos taurus with data available.

Diatrizoic Acid is an organic, iodinated radiopaque X-ray contrast medium used in diagnostic radiography. The iodine moiety of this compound is not penetrable by X-rays, therefore it blocks the X-ray film exposure by radiation. This makes it possible to distinguish, on X-ray film, body parts that contain this compound meglumine from body parts that do not contain this agent and allows for visualization of different body structures.

DIATRIZOIC ACID is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1954 and has 1 investigational indication.

A commonly used x-ray contrast medium. As this compound MEGLUMINE and as this compound sodium, it is used for gastrointestinal studies, angiography, and urography.

Structure

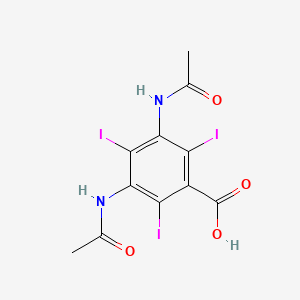

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPYQUNUQOZFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044521 | |

| Record name | Diatrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diatrizoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.07e-01 g/L | |

| Record name | Diatrizoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

117-96-4 | |

| Record name | Diatrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diatrizoic acid [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diatrizoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diatrizoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diatrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIATRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UVC90J1LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diatrizoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>250 | |

| Record name | Diatrizoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Diatrizoate for Laboratory Use

This guide provides a comprehensive overview of the core physicochemical properties of diatrizoate, a widely used iodinated contrast agent, tailored for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for the successful design and execution of laboratory experiments, ensuring data integrity and personnel safety. This document moves beyond a simple recitation of facts to explain the underlying principles and practical implications of each property.

Chemical Identity and Structure

This compound, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is a tri-iodinated benzoic acid derivative.[1][2] The presence of three iodine atoms on the benzene ring is responsible for its radiopaque properties, which are central to its use in medical imaging.[2] For laboratory applications, it is crucial to recognize that this compound is the anionic form of diatrizoic acid.[1] It is most commonly available as a salt, with meglumine and sodium being the typical cations.[1] The choice of the cation significantly influences the solution's properties, a critical consideration for in vitro and in vivo studies.

The structural formula of diatrizoic acid is presented below:

Caption: Chemical structure of Diatrizoic Acid.

Solubility Profile

The solubility of this compound is a critical parameter for preparing stock solutions and experimental media. Diatrizoic acid itself is very slightly soluble in water and alcohol but dissolves in dimethylformamide and alkali hydroxide solutions. Its salts, however, exhibit significantly higher aqueous solubility.

Table 1: Solubility of this compound Salts

| Salt Form | Solvent | Solubility | Reference |

| This compound Meglumine | Water at 20°C | 89 g/100 mL | [1] |

| This compound Sodium | Water | Easily soluble | [3] |

| This compound Sodium Hydrate | Water | 350 mg/mL |

While precise quantitative data for this compound in common organic solvents is not extensively published, the solubility of similar benzoic acid derivatives suggests the following trend: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[3][4][5] It is imperative for researchers to experimentally determine the solubility in their specific solvent system to ensure the accuracy of their solution preparations.

Acidity (pKa)

The pKa of diatrizoic acid is a key determinant of its ionization state at a given pH. The reported pKa is 3.4.[6] This means that at a physiological pH of 7.4, this compound will exist almost entirely in its ionized (anionic) form. This has significant implications for its interaction with biological membranes and proteins, as well as its behavior in chromatographic separations.

Stability and Degradation

This compound exhibits sensitivity to light and should be protected from strong light sources to prevent degradation. Under acidic and alkaline conditions, this compound can degrade to form the 3,5-diamino-2,4,6-triiodobenzoic acid derivative, which is reported to have cytotoxic and mutagenic effects.[6]

A study on the degradation kinetics of sodium this compound under acidic conditions found that the reaction follows pseudo-first-order kinetics.[6] The rate of degradation is dependent on both temperature and acid concentration.[6] Researchers should be mindful of these stability limitations when designing experiments, particularly those involving prolonged incubation times or exposure to harsh pH conditions or light.

References

- 1. This compound | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Benzoic Acid Solubility in Acetonitrile - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring of the degradation kinetics of this compound sodium to its cytotoxic degradant using a stability-indicating high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

Diatrizoate: A Comprehensive Guide to Synthesis and Purification for High-Purity Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Image

Diatrizoate, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is a cornerstone of modern medical diagnostics.[1][2] As a high-osmolality iodinated radiocontrast agent, its ability to attenuate X-rays has rendered it invaluable for imaging the gastrointestinal and urinary tracts for decades.[3][4][5][6] However, its utility extends beyond the clinic and into the research laboratory, where it serves as a critical tool in various biomedical studies.[7] For the researcher, the commercial formulation is often unsuitable; the true value lies in the ability to synthesize and purify this compound to exacting standards, free from the excipients and potential impurities of clinical-grade material.

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind the protocols—the "why" that transforms a procedure into a reliable, self-validating system. Our objective is to empower researchers with the knowledge to produce this compound of the highest purity, ensuring the integrity and reproducibility of their scientific investigations.

Part 1: The Synthetic Pathway to this compound

Strategic Overview: A Two-Step Approach

The synthesis of this compound is a classic example of electrophilic aromatic substitution and nucleophilic acyl substitution. While the synthesis can begin from basic benzoic acid, a more direct and efficient route for research-scale production starts with 3,5-diaminobenzoic acid.[8] This approach involves two primary transformations: the exhaustive iodination of the aromatic ring, followed by the acetylation of the amino groups.

The choice to acetylate the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate is critical; the precursor itself is unstable and unsuitable for most applications.[7][9] The final di-acetylation yields a significantly more stable compound, locking in the tri-iodinated structure and providing the final molecule.[7][9]

Caption: The two-step synthesis of Diatrizoic Acid.

Step 1: Electrophilic Tri-iodination of 3,5-Diaminobenzoic Acid

Causality and Experimental Rationale: The core of this step is an electrophilic aromatic substitution. The two amino groups on the benzoic acid ring are powerful activating groups, which electronically enrich the ortho and para positions (carbons 2, 4, and 6), making them highly susceptible to attack by an electrophile. To achieve exhaustive iodination, a potent electrophilic iodine source is required. Iodine monochloride (ICl) or an in-situ generated equivalent like sodium or potassium iododichloride (NaICl₂ or KICl₂) serves this purpose effectively.[7][10] The reaction is typically conducted under acidic conditions to manage the reactivity and solubility of the species. The resulting intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid, is known to be unstable and should be carried forward to the next step promptly after isolation.[7][9]

Experimental Protocol: Tri-iodination

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 3,5-diaminobenzoic acid in an appropriate volume of aqueous hydrochloric acid.

-

Reagent Preparation: Separately, prepare a solution of the iodinating agent (e.g., NaICl₂). The addition of this agent should be controlled to manage the exothermic nature of the reaction.[7]

-

Iodination: Cool the suspension of the starting material to 0-5 °C in an ice bath. Begin the dropwise addition of the iodinating agent solution, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 20-30 hours to ensure the reaction goes to completion.[7] The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Isolation of Intermediate: The tri-iodinated product will precipitate out of the solution. Isolate the solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual acid and salts, and then with a small amount of cold ethanol.

-

Drying: Dry the isolated solid under vacuum. This intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid[11], is used directly in the subsequent acetylation step.

Step 2: Nucleophilic Di-acetylation

Causality and Experimental Rationale: This step proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atoms of the two primary amino groups on the tri-iodinated intermediate act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride.[12] A catalyst, such as sulfuric acid or trifluoroacetic acid, is often employed to protonate the carbonyl oxygen of the anhydride, further increasing its electrophilicity and accelerating the reaction.[7] This acetylation is paramount as it confers significant stability to the molecule.[7]

Experimental Protocol: Di-acetylation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the dried 3,5-diamino-2,4,6-triiodobenzoic acid in a mixture of acetic anhydride and acetic acid.[7]

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or trifluoroacetic acid to the suspension.

-

Acetylation: Heat the reaction mixture to a temperature of 50-90 °C and maintain for 1-3 hours.[7] The reaction should be monitored by TLC until the starting material is fully consumed.

-

Precipitation and Isolation: Cool the reaction mixture in an ice bath. The crude diatrizoic acid will precipitate. Slowly add cold deionized water to the mixture to hydrolyze any remaining acetic anhydride and fully precipitate the product.

-

Filtration and Washing: Collect the crude diatrizoic acid by vacuum filtration. Wash the solid cake extensively with deionized water to remove acetic acid and the catalyst.

-

Drying: Dry the crude product in a vacuum oven at 60-80 °C to yield off-white, crude diatrizoic acid.[1]

| Parameter | Step 1: Tri-iodination | Step 2: Di-acetylation |

| Starting Material | 3,5-Diaminobenzoic Acid | 3,5-Diamino-2,4,6-triiodobenzoic Acid |

| Primary Reagent | Sodium Iododichloride (NaICl₂) | Acetic Anhydride |

| Solvent/Medium | Aqueous HCl | Acetic Acid / Acetic Anhydride |

| Catalyst | N/A | Sulfuric Acid or Trifluoroacetic Acid |

| Temperature | 0-10 °C (addition), then RT | 50-90 °C |

| Reaction Time | 20-30 hours | 1-3 hours |

| Typical Yield | > 90% (crude) | > 95% (crude) |

Part 2: Purification for Research-Grade this compound

The Imperative of Purity

For research applications, purity is non-negotiable. The presence of impurities can lead to erroneous results, artifacts, and a lack of reproducibility. Key process-related impurities in this compound synthesis include incompletely iodinated species (e.g., 3,5-diacetamido-2,4-diiodobenzoic acid) and the free amine precursor (5-acetamido-3-amino-2,4,6-triiodobenzoic acid).[13][14] These structurally similar compounds may have different physicochemical properties and biological activities, underscoring the need for their removal.

Primary Purification Strategy: Recrystallization

Recrystallization is the most effective method for purifying solid organic compounds like diatrizoic acid.[15] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[16] An ideal solvent will dissolve the this compound completely at its boiling point but very poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[16][17]

Caption: The systematic workflow for recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: Deionized water or an aqueous ethanol mixture is a suitable solvent for diatrizoic acid recrystallization.

-

Dissolution: Place the crude diatrizoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the solid has just completely dissolved.[18]

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-boil the mixture for a few minutes. The carbon will adsorb colored impurities.

-

Hot Filtration: If activated carbon was used or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[18][19]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven to obtain the final, high-purity diatrizoic acid.

Part 3: Quality Control and Final Validation

Purification is only confirmed through rigorous analytical validation. A multi-technique approach is necessary to confirm both the identity and purity of the synthesized this compound.

| Analytical Technique | Purpose | Expected Result for Pure this compound |

| HPLC (UV, 238 nm)[20] | Quantify purity and detect related impurities. | A single major peak with purity >99.5%. Absence of peaks corresponding to known impurities. |

| Mass Spectrometry (MS) | Confirm molecular weight. | A molecular ion peak corresponding to the exact mass of diatrizoic acid (C₁₁H₉I₃N₂O₄, MW: 613.91 g/mol ).[1][3] |

| ¹H NMR Spectroscopy | Confirm chemical structure. | Peaks corresponding to the acetyl methyl protons and aromatic protons with correct integration and chemical shifts. |

| Melting Point | Assess purity. | A sharp melting point consistent with literature values. |

High-Performance Liquid Chromatography (HPLC) is the definitive technique for purity assessment.[14][21] A stability-indicating method, often employing a C18 column with a mobile phase of buffered water and methanol or acetonitrile, can effectively separate this compound from its precursors and degradation products.[20] Mass Spectrometry provides unambiguous confirmation of the molecular weight, while NMR Spectroscopy validates the precise chemical structure.[21][22]

Conclusion

The synthesis and purification of this compound for research applications is a systematic process that demands careful attention to both reaction mechanics and purification theory. By understanding the causality behind each step—from the electrophilic attack of iodine to the principles of differential solubility in recrystallization—researchers can reliably produce a final product of exceptionally high purity. This rigorous approach ensures that subsequent experiments are built on a foundation of chemical integrity, leading to valid, reproducible, and impactful scientific outcomes.

References

- 1. medkoo.com [medkoo.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound Sodium used for? [synapse.patsnap.com]

- 5. This compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 6. DailyMed - this compound MEGLUMINE AND this compound SODIUM solution [dailymed.nlm.nih.gov]

- 7. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]

- 10. US3660464A - Tri-iodinated diaminobenzoic acid derivatives - Google Patents [patents.google.com]

- 11. CAS 5505-16-8: 3,5-Diamino-2,4,6-triiodobenzoic acid [cymitquimica.com]

- 12. Buy 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid | 1713-07-1 [smolecule.com]

- 13. benchchem.com [benchchem.com]

- 14. Assay and purity analysis of this compound sodium in drug product by LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. youtube.com [youtube.com]

- 18. people.chem.umass.edu [people.chem.umass.edu]

- 19. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 20. Monitoring of the degradation kinetics of this compound sodium to its cytotoxic degradant using a stability-indicating high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biopharminternational.com [biopharminternational.com]

- 22. pharmacyce.unm.edu [pharmacyce.unm.edu]

An In-depth Technical Guide to Diatrizoate Solubility in Common Laboratory Buffers

For Researchers, Scientists, and Drug Development Professionals

Section 1: Physicochemical Properties of Diatrizoate and the Importance of Solubility

This compound, or amidotrizoate, is an ionic, high-osmolality radiocontrast agent.[1][2] Its chemical structure, 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid, features a tri-iodinated benzoic acid core, which is responsible for its radiopacity.[3][4] The presence of the carboxylic acid group makes its solubility highly dependent on pH. This compound is typically available as salts, most commonly this compound meglumine and this compound sodium, or a combination of both, to enhance its aqueous solubility.[2][5]

The solubility of this compound is a critical parameter that influences its bioavailability, efficacy, and safety. In drug development, poor aqueous solubility can hinder formulation efforts and lead to unreliable results in in vitro and in vivo studies.[6][7] For instance, in oral formulations, the drug must dissolve in the gastrointestinal fluids to be absorbed.[7][8] In parenteral formulations, insolubility can lead to precipitation, causing potential emboli and other adverse effects. Therefore, a thorough understanding of this compound's solubility in relevant biological buffers is paramount.

Section 2: Factors Influencing this compound Solubility

The solubility of any compound is governed by a complex interplay of its physicochemical properties and the characteristics of the solvent.[9][10] For this compound, the key factors are:

-

pH: As a carboxylic acid, the ionization state of this compound is dictated by the pH of the medium. At pH values below its pKa, the less soluble, un-ionized form predominates. As the pH increases above the pKa, the more soluble, ionized carboxylate form becomes dominant.[3][7]

-

Counter-ion: The choice of the salt form significantly impacts solubility. This compound meglumine and this compound sodium are the most common forms.[2] While both are water-soluble, their specific solubility characteristics can differ.[3]

-

Buffer Composition: The components of the buffer system can interact with this compound and influence its solubility. Factors such as ionic strength and the presence of specific ions can have an effect.[11][12]

-

Temperature: For most solid solutes, solubility increases with temperature.[10] This is an important consideration for preparing supersaturated solutions or for studies conducted at physiological temperatures (37°C).

-

Presence of Co-solvents: Organic co-solvents like DMSO are often used to prepare stock solutions of poorly soluble compounds.[6] However, the presence of even small amounts of co-solvents can significantly alter the aqueous solubility.[6]

Section 3: Quantitative Solubility of this compound in Common Laboratory Buffers

The following table summarizes the reported solubility of this compound and its salts in water and provides context for its expected solubility in common laboratory buffers. It is important to note that specific solubility values in buffers can vary depending on the exact buffer composition, pH, and temperature.

| Solvent/Buffer | Form | Reported Solubility | Reference |

| Water | This compound Sodium | 350 mg/mL | [13] |

| Water | This compound Sodium | ≥ 50 mg/mL (saturation unknown) | [14] |

| Water | This compound Sodium | 60 g/10 mL (likely an error in the source, should be interpreted with caution) | [15][16] |

| Water | Diatrizoic Acid | Very slightly soluble | [3] |

| Phosphate Buffered Saline (PBS), pH 7.4 | This compound Sodium | Expected to be highly soluble | [17] |

| TRIS Buffer | This compound Sodium | Expected to be soluble, pH-dependent | [18] |

| Alkali Hydroxide Solutions | Diatrizoic Acid | Soluble | [3] |

| Dimethylformamide | Diatrizoic Acid | Soluble | [3] |

| Alcohol | Diatrizoic Acid | Very slightly soluble | [3] |

Expert Insight: The high solubility of this compound sodium in water suggests that it will also be readily soluble in standard aqueous buffers like Phosphate Buffered Saline (PBS) at physiological pH (7.4), where the carboxylic acid group is fully ionized.[17] For buffers with a lower pH, closer to the pKa of this compound's carboxylic acid, a decrease in solubility would be expected.

Section 4: Experimental Protocol for Determining this compound Solubility

A robust and reproducible method for determining the equilibrium solubility of this compound is essential for accurate formulation and experimental design. The following protocol outlines a standard shake-flask method.[6][19]

Materials and Equipment

-

This compound (acid, sodium salt, or meglumine salt)

-

Selected laboratory buffers (e.g., PBS, TRIS-HCl)

-

Calibrated pH meter

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Buffer Preparation: Prepare the desired laboratory buffers at the target pH and ionic strength.[19] It is crucial to accurately measure the pH of the final buffer solution.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the buffer. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles.[19] This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[20]

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the filtered sample. This concentration represents the equilibrium solubility.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Visual Inspection: At the end of the equilibration period, there must be visible excess solid in each vial. The absence of excess solid indicates that the compound has completely dissolved, and the true solubility is higher than the measured concentration.

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau once equilibrium is achieved.

-

Method Validation: The analytical method used for quantification (e.g., HPLC-UV) should be validated for linearity, accuracy, and precision.

Section 5: Visualizations

Chemical Structure and Ionization of this compound

Caption: Chemical structure and pH-dependent ionization of this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Section 6: Conclusion

The solubility of this compound is a fundamental property that dictates its utility in various scientific and clinical applications. This guide has provided an in-depth overview of the factors influencing its solubility and a detailed, self-validating protocol for its experimental determination. By understanding and controlling these parameters, researchers and drug development professionals can ensure the reliability of their experimental results and develop safe and effective this compound-based formulations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. radiopaedia.org [radiopaedia.org]

- 3. This compound | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. This compound Meglumine+this compound Sodium: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. This compound Meglumine and this compound Sodium Solution USP [dailymed.nlm.nih.gov]

- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. Physical stability of ethyl this compound nanocrystalline suspension in steam sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. mpbio.com [mpbio.com]

- 16. Sodium Amidotrizoate | C11H8I3N2NaO4 | CID 23672589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. lifechemicals.com [lifechemicals.com]

- 18. Biological buffers solubility in water - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 19. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. Stability indicating spectrophotometric and spectrodensitometric methods for the determination of this compound sodium in presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of Diatrizoate's Osmotic Properties

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and quantify the osmotic properties of diatrizoate in an in vitro setting. This compound, a first-generation ionic monomer, is a high-osmolality contrast medium (HOCM) whose clinical efficacy and side-effect profile are intrinsically linked to its potent osmotic activity.[1][2] Understanding these properties is critical for preclinical safety assessment, formulation development, and mechanistic studies into contrast-induced adverse effects.

The Physicochemical Basis of this compound's Osmolality

This compound is a derivative of tri-iodinated benzoic acid.[3] It is typically formulated as a salt, commonly with meglumine or sodium as the cation.[1][4] The key to its high osmolality lies in its nature as an ionic monomer. When dissolved in an aqueous solution, each molecule of the this compound salt dissociates into two osmotically active particles: a radiopaque anion (this compound) and a cation (sodium or meglumine).[5] This 3:2 ratio (three iodine atoms for every two particles in solution) is characteristic of ionic monomers and results in solutions that are significantly hypertonic relative to physiological fluids like blood plasma (~290 mOsm/kg H₂O).[1][6] The osmolality of this compound solutions can range from 1500 to over 2100 mOsm/kg, creating a steep osmotic gradient when introduced into a biological system.[1][2]

References

- 1. Radiology-TIP - Database : this compound [radiology-tip.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Sodium [drugfuture.com]

- 5. Contrast media | Radiology Key [radiologykey.com]

- 6. Is Contrast Medium Osmolality a Causal Factor for Contrast-Induced Nephropathy? - PMC [pmc.ncbi.nlm.nih.gov]

Preamble: Beyond Opacity – Unraveling the Molecular Dialogue of Diatrizoate

An In-Depth Technical Guide to the Interactions of Diatrizoate with Proteins and Macromolecules

This compound, a tri-iodinated benzoic acid derivative, is a cornerstone of diagnostic imaging, serving as a high-density contrast agent for X-ray-based modalities.[1] Its efficacy is rooted in the high atomic number of iodine, which attenuates X-rays more effectively than soft tissues.[1] However, the journey of this molecule through a biological system is far from passive. Upon administration, this compound inevitably encounters a dense and complex milieu of proteins and other macromolecules. The resulting non-covalent interactions, while often transient, are critical determinants of the agent's pharmacokinetic profile, distribution, potential for adverse effects, and overall diagnostic performance.

This guide moves beyond a simplistic view of this compound as an inert imaging agent. Instead, we will dissect the nuanced and dynamic interplay between this compound and its macromolecular partners. For the researcher and drug development professional, a deep understanding of these interactions is not merely academic; it is fundamental to designing safer, more effective contrast agents and to interpreting their behavior in vivo. We will explore the fundamental forces governing these interactions, the sophisticated biophysical techniques used to characterize them, and the functional consequences that arise from this molecular dialogue.

Section 1: The Physicochemical Foundation of this compound-Protein Interactions

The propensity of this compound to engage with proteins is dictated by its molecular architecture. The central benzene ring, substituted with three iodine atoms, creates a large, relatively hydrophobic surface. The two N-acetyl groups provide hydrogen bonding capabilities, while the deprotonated carboxylate group (at physiological pH) offers a key site for electrostatic interactions. The binding is a dynamic equilibrium governed by a symphony of non-covalent forces.[2][3]

-

Hydrophobic Interactions: The nonpolar regions of the this compound molecule can favorably interact with hydrophobic pockets on a protein's surface, such as those found in the binding sites of serum albumin.

-

Electrostatic Interactions: The negatively charged carboxylate group of this compound is a primary driver for binding to positively charged patches on protein surfaces.

-

Hydrogen Bonding: The amide groups of this compound can act as both hydrogen bond donors and acceptors, forming specific contacts with polar residues on a protein.

-

Van der Waals Forces: These ubiquitous, short-range interactions contribute significantly to the overall stability of the this compound-protein complex.[4][5]

The most abundant protein in plasma, Human Serum Albumin (HSA), serves as a primary binding partner for a vast array of exogenous molecules, including this compound.[6][7] Its well-characterized binding sites, particularly Sudlow's sites I and II, are known to accommodate various ligands, making HSA a crucial model system for studying these interactions.[8]

Caption: Key non-covalent forces driving this compound-protein interactions.

Section 2: A Multi-Technique Approach to Characterizing Binding

No single technique can fully elucidate a molecular interaction. A robust characterization relies on a synergistic approach, where different methods provide complementary pieces of the puzzle. The choice of technique is driven by the specific question being asked—be it binding affinity, thermodynamics, kinetics, or structural consequences.

Caption: A logical workflow for the biophysical characterization of interactions.

Spectroscopic Techniques: A First Look at Binding

Spectroscopic methods are often the first line of investigation due to their high sensitivity and relative simplicity.[9][10] They excel at confirming an interaction and providing initial estimates of binding parameters.

-

Fluorescence Spectroscopy: This is one of the most widely used techniques.[11] Proteins containing tryptophan or tyrosine residues are intrinsically fluorescent.[9] The binding of a ligand like this compound near these residues can "quench" or decrease the fluorescence intensity. By titrating the protein with increasing concentrations of this compound, one can determine the binding constant (Ka) and the number of binding sites (n) using the Stern-Volmer equation.[9] The mechanism of quenching (static vs. dynamic) can provide further insight into the nature of the complex formation.[9][12]

-

UV-Visible Absorbance Spectroscopy: The formation of a this compound-protein complex can alter the microenvironment of the protein's aromatic amino acids, leading to subtle shifts in its UV absorption spectrum.[4][9] While less sensitive than fluorescence, this technique can confirm complex formation and provide complementary evidence.[13]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for assessing changes in the secondary and tertiary structure of a protein upon ligand binding.[8] Alterations in the far-UV CD spectrum (190-250 nm) can indicate changes in α-helical or β-sheet content, while changes in the near-UV spectrum (250-350 nm) reflect modifications to the tertiary structure.[4][9][13] This is crucial for understanding the functional consequences of binding.

Experimental Protocol: Fluorescence Quenching Titration

-

Principle: To quantify the binding affinity between this compound and a target protein (e.g., HSA) by monitoring the quenching of the protein's intrinsic tryptophan fluorescence.

-

Materials:

-

Target protein (e.g., Human Serum Albumin, HSA), 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

-

This compound sodium solution, 10 mM in PBS, pH 7.4.

-

PBS buffer, pH 7.4.

-

Spectrofluorometer with temperature control.

-

Quartz cuvettes (1 cm path length).

-

-

Procedure:

-

Instrument Setup: Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and the emission scan range from 310 nm to 450 nm. Set the temperature to 25°C.

-

Sample Preparation: Place 2.0 mL of the HSA solution into the quartz cuvette.

-

Initial Spectrum: Record the fluorescence emission spectrum of the protein alone. This is your F₀ value (the fluorescence intensity at the emission maximum).

-

Titration: Add small aliquots (e.g., 2 µL) of the this compound stock solution to the cuvette. After each addition, mix gently by inverting the cuvette (avoid introducing bubbles) and allow the system to equilibrate for 2 minutes.

-

Data Acquisition: Record the fluorescence spectrum after each addition of this compound. Note the fluorescence intensity at the emission maximum (F).

-

Correction: The addition of this compound dilutes the protein concentration and may also have an inner filter effect. Correct the observed fluorescence using the formula: F_corr = F_obs * 10^((A_ex + A_em)/2), where A_ex and A_em are the absorbances of this compound at the excitation and emission wavelengths, respectively.

-

Repeat: Continue the titration until the fluorescence intensity no longer changes significantly.

-

-

Data Analysis:

-

Plot F₀/F_corr versus the concentration of the quencher ([Q], this compound).

-

Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.

-

For determining the binding constant (Ka) and number of binding sites (n), use the Scatchard equation: log[(F₀ - F)/F] = log(Ka) + n log[Q]. A plot of log[(F₀ - F)/F] versus log[Q] yields a straight line with a slope of 'n' and a y-intercept of log(Ka).[11]

-

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC stands alone as the only technique that directly measures the heat change (enthalpy, ΔH) associated with a binding event.[14][15] This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing the binding constant (Ka, and its inverse, the dissociation constant Kd), the stoichiometry of binding (n), and the enthalpy change (ΔH).[14][15] From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, offering profound insights into the forces driving the interaction.[5][15]

-

Positive ΔH and Positive ΔS: Suggests the binding is primarily driven by hydrophobic interactions.

-

Negative ΔH and Small ΔS: Suggests the binding is driven by hydrogen bonding and/or van der Waals forces.

-

Small ΔH and Positive ΔS: Suggests the binding is driven by electrostatic interactions.

Experimental Protocol: Isothermal Titration Calorimetry

-

Principle: To measure the heat released or absorbed when this compound is titrated into a solution containing the target protein, allowing for the direct determination of all thermodynamic binding parameters.

-

Materials:

-

Target protein (e.g., HSA), precisely dialyzed into the same buffer as the ligand to avoid heats of dilution. A typical concentration is 10-50 µM.

-

This compound sodium solution, prepared in the final dialysis buffer. A typical concentration is 10-20 times that of the protein (e.g., 200-1000 µM).

-

Final dialysis buffer (e.g., PBS, pH 7.4).

-

Isothermal Titration Calorimeter.

-

-

Procedure:

-

Preparation: Thoroughly degas all solutions (protein, ligand, and buffer) immediately before use to prevent air bubbles, which cause significant artifacts in the data.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

-

Loading: Carefully load the protein solution into the sample cell and the this compound solution into the injection syringe, following the manufacturer's instructions to avoid bubbles.

-

Titration Experiment: Program the instrument to perform a series of small injections (e.g., 10-20 injections of 2-5 µL each) of the this compound solution into the protein-filled sample cell. Allow sufficient time between injections for the signal to return to baseline (e.g., 180 seconds).

-

Control Experiment: Perform a control titration by injecting the this compound solution into the buffer-filled sample cell to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heats of dilution (from the control experiment) from the raw titration data.

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This fitting process directly yields the values for Ka, n, and ΔH. ΔG and ΔS are then calculated automatically (ΔG = -RTln(Ka); ΔG = ΔH - TΔS).

-

Separation Methods: Quantifying Bound vs. Free Fractions

These classic biochemical techniques physically separate the protein-bound this compound from the free (unbound) fraction, allowing for direct measurement of the free drug concentration.[11]

-

Equilibrium Dialysis: Considered the gold standard for accuracy in measuring plasma protein binding.[16][17] The method involves two chambers separated by a semipermeable membrane that allows free this compound to pass but retains the larger protein and protein-diatrizoate complex.[16] At equilibrium, the concentration of free this compound is the same in both chambers. By measuring the this compound concentration in the protein-free chamber, one can accurately determine the unbound fraction. While highly accurate, this method is time-consuming.[16]

-

Ultrafiltration: A faster alternative to equilibrium dialysis.[16][18] This technique uses centrifugal force to push the solvent and free this compound through a semipermeable membrane, while the protein and protein-bound complex are retained.[11] The concentration of this compound in the ultrafiltrate represents the unbound concentration. Care must be taken to account for potential non-specific binding of the drug to the filter membrane.[18]

| Technique | Key Information Provided | Advantages | Limitations |

| Fluorescence Spectroscopy | Binding Constant (Ka), Stoichiometry (n), Binding Mechanism | High sensitivity, small sample requirement | Requires intrinsic or extrinsic fluorophore; susceptible to inner filter effects |

| Isothermal Titration Calorimetry (ITC) | Ka, n, ΔH, ΔS, ΔG (Complete Thermodynamics) | Direct measurement of heat, no labeling required, universal applicability | Requires relatively large amounts of pure sample, lower throughput |

| Equilibrium Dialysis | Unbound Drug Fraction (%UB), Ka | Gold standard for accuracy, minimal protein concentration effects | Time-consuming (hours to days to reach equilibrium)[16][18] |

| Ultrafiltration | Unbound Drug Fraction (%UB) | Rapid, suitable for high-throughput screening | Potential for non-specific binding to membrane, protein concentration effects[18][19] |

| Circular Dichroism (CD) | Protein Conformational Changes | Provides direct insight into structural impact of binding | Does not provide direct binding affinity data |

Section 3: Functional Consequences and Computational Insights

The interaction of this compound with proteins is not a benign association; it can have significant functional repercussions.

-

Impact on Enzyme Kinetics: If the target protein is an enzyme, this compound binding can modulate its catalytic activity. Binding at the active site can lead to competitive inhibition, where this compound competes with the natural substrate. Binding at an allosteric site can cause non-competitive or uncompetitive inhibition, altering the enzyme's conformation and efficiency.[20][21] Enzyme kinetic studies, such as those generating Michaelis-Menten plots, are essential to characterize these effects.[22]

Caption: Mechanisms of enzyme inhibition by a ligand like this compound.

-

Pharmacokinetic Modulation: The binding of this compound to plasma proteins like HSA sequesters the molecule in the bloodstream, reducing the concentration of the free, pharmacologically active fraction.[16][17] This can affect its volume of distribution, clearance rate, and the potential for off-target interactions.

-

Computational Modeling: In silico techniques like molecular docking and molecular dynamics (MD) simulations are invaluable for visualizing and predicting interactions at an atomic level.[23][24][25] Docking can predict the most likely binding pose of this compound within a protein's binding site, while MD simulations can reveal the dynamic stability of the complex over time. These computational approaches can guide experimental design and help interpret biophysical data.[26][27]

Conclusion

The interaction of this compound with proteins and macromolecules is a multifaceted process with significant implications for its use as a contrast agent. A comprehensive understanding requires a sophisticated, multi-pronged investigational strategy that combines spectroscopic, calorimetric, and separation-based techniques with computational modeling. For scientists in drug development and related fields, this detailed characterization is not just a measure of binding; it is a critical step in building a complete safety and efficacy profile, paving the way for the rational design of next-generation diagnostic and therapeutic agents.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Insight to Functional Conformation and Noncovalent Interactions of Protein-Protein Assembly Using MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterizing the Interaction between tartrazine and two serum albumins by a hybrid spectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orbi.umons.ac.be [orbi.umons.ac.be]

- 7. Fungicide-albumin interactions: unraveling the complex relationship—a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rroij.com [rroij.com]

- 10. Spectroscopic methods for the determination of protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Video: Protein-Drug Binding: Determination Methods [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. danabiosci.com [danabiosci.com]

- 17. researchgate.net [researchgate.net]

- 18. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plasma protein binding of disopyramide by equilibrium dialysis and ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Enzyme Kinetics | BioNinja [old-ib.bioninja.com.au]

- 22. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 23. Computational methods for modeling protein-protein interactions in the AI era: Current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. files.gersteinlab.org [files.gersteinlab.org]

- 25. Computational Methods for Predicting Protein-Protein Interactions Using Various Protein Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 27. iris.unipa.it [iris.unipa.it]

Degradation pathways of diatrizoate under experimental conditions

An In-Depth Technical Guide to the Degradation Pathways of Diatrizoate

Authored by a Senior Application Scientist

Abstract

This compound (DTZ), a widely used iodinated X-ray contrast medium, exhibits high chemical stability and hydrophilicity, leading to its persistence in aquatic environments and resistance to conventional wastewater treatment.[1] This technical guide provides a comprehensive overview of the degradation pathways of this compound under various experimental conditions, synthesized from recent scientific literature. We delve into the mechanisms, transformation products (TPs), and kinetic parameters associated with advanced oxidation processes (AOPs), microbial degradation, and chemical hydrolysis. This document is intended for researchers, environmental scientists, and drug development professionals seeking to understand and mitigate the environmental impact of pharmaceutical compounds. We emphasize the causality behind experimental choices, present detailed protocols for key methodologies, and critically evaluate the potential for increased toxicity from degradation byproducts.

Introduction: The this compound Challenge

This compound is an ionic, tri-iodinated benzoic acid derivative essential for medical imaging. Its structure, designed for in-vivo stability, inherently results in poor biodegradability. Consequently, it passes through wastewater treatment plants largely unchanged, becoming a ubiquitous micropollutant in surface and groundwater.[1] The presence of DTZ and its transformation products in the environment raises concerns due to the potential formation of toxic iodinated disinfection byproducts (I-DBPs) during water treatment and the intrinsic toxicity of certain metabolites.[2][3] Understanding the degradation pathways is paramount for developing effective remediation strategies.

Degradation Strategies & Mechanistic Insights

The degradation of this compound can be induced through several experimental routes, each with unique mechanisms and outcomes. The primary strategies involve harnessing highly reactive radical species, leveraging microbial metabolism, or applying chemical stressors.

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of powerful oxidizing agents, primarily hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which can non-selectively degrade recalcitrant organic pollutants.[4][5]

Causality of AOP Selection: The core principle of using AOPs for DTZ degradation lies in overcoming the molecule's high activation energy barrier for oxidation. The generated radicals have extremely high redox potentials, enabling them to attack the electron-rich aromatic ring and functional groups of the this compound molecule, initiating a cascade of degradation reactions that would otherwise be thermodynamically or kinetically unfavorable.

The following diagram illustrates the general principle of AOPs in degrading this compound.

References

- 1. Biodegradation of the iodinated X-ray contrast media this compound and iopromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of this compound degradation by ozone and the formation of disinfection by-products in the sequential chlorination - ProQuest [proquest.com]

- 3. iwaponline.com [iwaponline.com]

- 4. Study on the Photodegradation Mechanism of Sodium this compound in UV-Based Advanced Oxidation Processes [scirp.org]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Cytotoxicity of Diatrizoate on Different Cell Lines in Culture

Introduction: The Clinical Significance and Toxicological Concerns of Diatrizoate

This compound is a high-osmolarity, ionic, iodinated contrast medium that has been widely used in diagnostic imaging procedures such as computed tomography (CT) scans and angiography. Its function is to opacify blood vessels and the gastrointestinal tract, thereby enhancing the visibility of internal structures. Despite its diagnostic utility, the administration of this compound is not without risks. One of the primary concerns is contrast-induced nephropathy (CIN), a form of acute kidney injury.[1] The pathophysiology of CIN is complex and not fully elucidated, but direct toxic effects of the contrast agent on renal cells are considered a significant contributing factor.[2][3][4] This guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, focusing on its effects on various cell lines, the underlying molecular mechanisms, and the established methodologies for its assessment.

Part 1: Molecular Mechanisms of this compound-Induced Cytotoxicity

The cytotoxic effects of this compound are multifaceted and involve a combination of hyperosmolar stress and direct chemotoxicity. These stressors can trigger a cascade of cellular events, ultimately leading to cell death through apoptosis or necrosis.

Hyperosmolarity-Induced Cell Injury

This compound solutions are hypertonic compared to physiological fluids. This high osmolality can induce osmotic stress on cells, leading to cell shrinkage and alterations in membrane integrity.[5][6] Studies on vascular endothelial cells have shown that exposure to hypertonic solutions of meglumine this compound can cause cell shrinkage and expansion of intercellular clefts.[5]

Direct Chemotoxicity and Cellular Dysfunction

Beyond its osmotic effects, this compound exhibits direct chemical toxicity. Research on rabbit proximal tubule segments has demonstrated that this compound can cause a dose-dependent decline in tubule potassium (K+), ATP, and total adenine nucleotide (TAN) content.[2][3] Furthermore, it leads to a significant decrease in basal and uncoupled respiratory rates and an increase in intracellular calcium (Ca2+) levels, all of which are indicative of cellular injury.[2][3] The meglumine component of some this compound formulations can also contribute to this toxicity.[2][3]

Induction of Oxidative Stress

A growing body of evidence suggests that reactive oxygen species (ROS) play a crucial role in various cellular signaling pathways and can be induced by both endogenous and exogenous stimuli.[7][8][9] The generation of ROS is a key event in this compound-induced cytotoxicity. While the precise mechanisms are still under investigation, it is believed that this compound can disrupt mitochondrial function, a primary source of intracellular ROS.[10] This oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, and trigger pro-inflammatory signaling pathways.[8][11]

Activation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[12][13] this compound-induced cytotoxicity often involves the activation of the intrinsic apoptotic pathway.[14]

-

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, such as DNA damage or oxidative stress.[14] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are key regulators of this pathway.[12][14] this compound can lead to an upregulation of Bax and downregulation of Bcl-2, causing the permeabilization of the outer mitochondrial membrane.[14] This results in the release of cytochrome c into the cytoplasm.[12][14] Cytosolic cytochrome c then binds to Apaf-1 and procaspase-9 to form the apoptosome, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[12][13]

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[12][13][15] While less commonly implicated in this compound toxicity, it is a crucial mechanism of apoptosis that can be activated by certain cytotoxic agents.

The following diagram illustrates the key signaling events in this compound-induced apoptosis:

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; CellStress [label="Cellular Stress\n(Hyperosmolarity, Chemotoxicity)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="↑ Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="↓ Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> CellStress [color="#5F6368"]; CellStress -> ROS [color="#5F6368"]; ROS -> Mitochondria [color="#5F6368"]; Mitochondria -> Bax [color="#5F6368"]; Mitochondria -> Bcl2 [color="#5F6368"]; Bax -> CytoC [color="#5F6368"]; Bcl2 -> CytoC [style=dashed, arrowhead=tee, color="#EA4335"]; CytoC -> Apoptosome [color="#5F6368"]; Apoptosome -> Caspase3 [color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; }

Caption: this compound-induced apoptotic signaling pathway.Part 2: Comparative Cytotoxicity of this compound on Different Cell Lines

The cytotoxic effects of this compound can vary significantly depending on the cell type.[16] This cell-specific response is due to differences in cellular characteristics, metabolic activity, and the expression of proteins involved in drug metabolism and apoptosis.[16]

Renal Cells

Renal cells, particularly those of the proximal tubule, are highly susceptible to this compound-induced toxicity.[2][3][4] Studies using suspensions of rabbit proximal tubule segments have shown that this compound causes direct cellular injury, leading to metabolic dysfunction.[2][3] In vitro studies on polarized renal epithelial cell monolayers (MDCK and LLC-PK1 cells) have also demonstrated that this compound is more toxic than the non-ionic contrast agent iopamidol, and that LLC-PK1 cells are more susceptible than MDCK cells.[17] This cytotoxicity is associated with an alteration of cell polarity.[17] Electron microscopy of isolated perfused rat kidneys has revealed cytoplasmic vacuolation of proximal tubular cells after perfusion with this compound.[18][19]

Endothelial Cells

The vascular endothelium is another primary target of this compound toxicity. In vitro studies on cultured human umbilical vein endothelial cells (HUVECs) have shown that hyperosmolal ionic contrast media like this compound cause significantly more cell damage, as measured by chromium-51 release, compared to non-ionic agents.[20] Electron microscopy studies in rats have revealed that intra-aortic injections of meglumine this compound lead to endothelial cell shrinkage and the expansion of intercellular clefts in large arteries and, to a lesser extent, in muscle capillaries.[5][6] The damaging effect of methylglucamine this compound on the aortic endothelium has also been demonstrated and is proportional to the rate of endothelial cell proliferation.[21]

Other Cell Lines

The cytotoxicity of this compound has been evaluated in various other cell lines, often in the context of broader toxicological screening. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key parameter in these studies.[22][23][24][25] It is important to note that IC50 values can differ for the same compound in different cell lines and can also be influenced by the specific cytotoxicity assay used.[16]

| Cell Line | Effect of this compound | Reference |

| Rabbit Renal Proximal Tubule Cells | Direct toxicity, decreased K+, ATP, and respiratory rates; increased Ca2+. | [2][3] |

| MDCK (Madin-Darby Canine Kidney) Cells | Reduced cell viability, alteration of cell polarity. | [17] |

| LLC-PK1 (Porcine Kidney) Cells | Higher susceptibility to cytotoxicity compared to MDCK cells. | [17] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased cell membrane damage compared to non-ionic contrast media. | [20] |

| Rat Aortic Endothelial Cells | Cell shrinkage, expansion of intercellular clefts, damage proportional to proliferation rate. | [5][21] |

Part 3: Methodologies for Assessing this compound Cytotoxicity

A variety of in vitro assays are available to assess the cytotoxicity of this compound. These assays measure different cellular parameters, such as metabolic activity, membrane integrity, and the activation of apoptotic pathways.

Experimental Workflow

The following diagram outlines a general workflow for assessing the cytotoxicity of this compound in cultured cell lines:

// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Treatment with this compound\n(Dose-response and Time-course)", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability [label="Cell Viability Assays\n(MTT, MTS, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Membrane Integrity Assays\n(LDH Release)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assays\n(Annexin V/PI Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS Measurement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(IC50 determination, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Conclusion", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Treatment [color="#5F6368"]; Treatment -> Viability [color="#5F6368"]; Treatment -> Membrane [color="#5F6368"]; Treatment -> Apoptosis [color="#5F6368"]; Treatment -> ROS [color="#5F6368"]; Viability -> Data [color="#5F6368"]; Membrane -> Data [color="#5F6368"]; Apoptosis -> Data [color="#5F6368"]; ROS -> Data [color="#5F6368"]; Data -> Conclusion [color="#5F6368"]; }

Caption: General workflow for in vitro cytotoxicity assessment.Cell Viability Assays

These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.

-

MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[26][27][28][29] The amount of formazan produced is proportional to the number of viable cells.[28]

Protocol for MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time period.

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[29]

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[28]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Membrane Integrity Assays

These assays detect the leakage of intracellular components into the culture medium, which is an indicator of cell membrane damage and necrosis.

-

Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytoplasmic enzyme that is released into the culture medium upon cell lysis.[30][31] The LDH assay measures the activity of this enzyme in the supernatant.[32][33]

Protocol for LDH Assay:

-

Seed cells in a 96-well plate and treat with this compound as described above.

-

Collect the cell culture supernatant.

-

Add the supernatant to a new plate containing the LDH assay reaction mixture.[34]

-

Incubate at room temperature, protected from light.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[30]

-

Apoptosis Assays

These assays are used to detect and quantify cells undergoing apoptosis.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[35][36][37] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and binds to the exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter cells in late apoptosis or necrosis.[37]

Protocol for Annexin V/PI Staining:

-

Induce apoptosis in cells by treating with this compound.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.[35]

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[38]

-

Incubate for 15-20 minutes at room temperature in the dark.[35][38]

-

Analyze the cells by flow cytometry.

-

Conclusion

The in vitro cytotoxicity of this compound is a significant concern, particularly for renal and endothelial cells. The underlying mechanisms involve a combination of hyperosmolar stress, direct chemotoxicity, oxidative stress, and the induction of apoptosis primarily through the intrinsic mitochondrial pathway. A variety of well-established in vitro assays can be employed to assess these cytotoxic effects. Understanding the molecular basis of this compound toxicity and utilizing robust assessment methodologies are crucial for the development of safer contrast agents and for mitigating the risk of adverse clinical events such as contrast-induced nephropathy. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for investigating the cytotoxicity of this compound and other contrast media.

References

- 1. Contrast Agent Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Direct toxic effect of the radiocontrast agent this compound on renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. [논문]Direct toxic effect of the radiocontrast agent this compound on renal proximal tubule cells [scienceon.kisti.re.kr]

- 5. Morphologic endothelial response to meglumine this compound: an electron-microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immediate effect of meglumine this compound on the vascular endothelium. An electron-microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Reactive Oxygen Species Generation in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arsenic Trioxide Induces Apoptosis via Specific Signaling Pathways in HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toxic bile salts induce rodent hepatocyte apoptosis via direct activation of Fas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Effect of this compound on the function of the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acute damage to human endothelial cells by brief exposure to contrast media in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [The effect of this compound (Angiografin) on the aortic endothelium of rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]